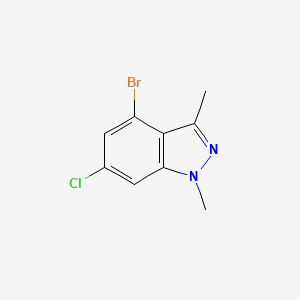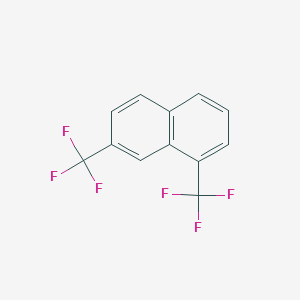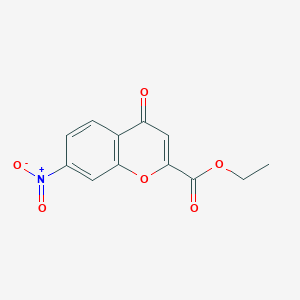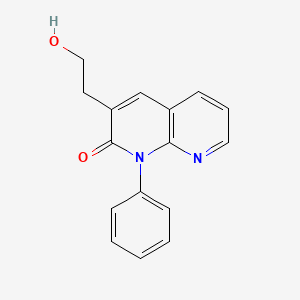
4-Bromo-6-chloro-1,3-dimethyl-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-chloro-1,3-dimethyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. This compound, with its unique bromine and chlorine substitutions, has garnered interest in the fields of medicinal chemistry and synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloro-1,3-dimethyl-1H-indazole typically involves the bromination and chlorination of precursor compounds. One common method involves the bromination of 4-chloro-2-fluoroaniline using N-bromosuccinimide (NBS) followed by diazotization with sodium nitrite and subsequent reaction with formaldoxime . The final step involves cyclization with hydrazine hydrate to form the indazole ring.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Recrystallization is often employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-6-chloro-1,3-dimethyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The indazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Sodium Nitrite: Used for diazotization.
Formaldoxime: Used in the formation of the indazole ring.
Hydrazine Hydrate: Used for cyclization.
Major Products:
Substituted Indazoles: Depending on the reagents used, various substituted indazoles can be formed.
Oxides and Amines: Products of oxidation and reduction reactions.
Aplicaciones Científicas De Investigación
4-Bromo-6-chloro-1,3-dimethyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds used in various chemical industries.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-chloro-1,3-dimethyl-1H-indazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, indazole derivatives are known to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
- 4-Bromo-6-chloro-1H-indazole
- 4-Bromo-1H-indazole
- 6-Chloro-1H-indazole
Comparison: 4-Bromo-6-chloro-1,3-dimethyl-1H-indazole is unique due to its specific substitutions at the 4 and 6 positions, as well as the presence of two methyl groups. These substitutions can significantly alter its chemical reactivity and biological activity compared to other indazole derivatives. The presence of both bromine and chlorine atoms makes it a versatile intermediate for further chemical modifications .
Propiedades
Fórmula molecular |
C9H8BrClN2 |
|---|---|
Peso molecular |
259.53 g/mol |
Nombre IUPAC |
4-bromo-6-chloro-1,3-dimethylindazole |
InChI |
InChI=1S/C9H8BrClN2/c1-5-9-7(10)3-6(11)4-8(9)13(2)12-5/h3-4H,1-2H3 |
Clave InChI |
BIBAWEANWQVPPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1C(=CC(=C2)Cl)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone](/img/structure/B11857162.png)







![3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B11857196.png)

![8-Ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11857209.png)
![1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine](/img/structure/B11857216.png)


